molecular formula C24H22N6O3 B2719861 N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207052-94-5

N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No. B2719861
CAS RN: 1207052-94-5
M. Wt: 442.479
InChI Key: ANIUUAYTRQOMIY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoronavirus and Antitumoral Activity

The compound has been explored for its antiviral and antitumoral activities. A study by Jilloju et al. (2021) identified derivatives of the compound with promising in vitro anticoronavirus and antitumoral activity. These derivatives were found to inhibit tubulin polymerization, indicating their potential in targeting specific biological pathways for therapeutic purposes (Jilloju et al., 2021).

Anticancer and Antimicrobial Activities

Research by Riyadh et al. (2013) demonstrated that derivatives of this compound have significant anticancer and antimicrobial activities. These derivatives include triazole, triazolotriazine, and pyrazolotriazine, which were shown to possess both anticancer and antimicrobial properties (Riyadh et al., 2013).

Study of Cyclocondensation Reactions

Desenko et al. (1998) conducted a study on the cyclocondensation reactions of related compounds, providing insights into the chemical behavior and potential applications in synthesizing various biologically active compounds (Desenko et al., 1998).

Role in Modern Medicine and Pharmacy

The compound's derivatives, specifically pyrazole and 1,2,4-triazole, play a strategic role in modern medicine and pharmacy, as highlighted by Fedotov et al. (2022). These derivatives offer significant pharmacological potential, allowing for chemical modification and interaction with various biological targets (Fedotov et al., 2022).

Antibacterial Activity

A study by Reddy et al. (2013) focused on the synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. This indicates the potential use of these compounds in developing new antibacterial agents (Reddy et al., 2013).

Imaging with PET

Dollé et al. (2008) explored a novel series of compounds, including derivatives of the subject compound, for their potential use in positron emission tomography (PET) imaging. The study highlights the compound's relevance in developing selective radioligands for medical imaging (Dollé et al., 2008).

Antifungal and Antimicrobial Activity

Hassan (2013) synthesized and evaluated the antimicrobial activity of several new pyrazoline and pyrazole derivatives, including those related to the compound . The study provides insights into their potential as antifungal and antimicrobial agents (Hassan, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 3,5-dimethylaniline with 2-(4-methoxyphenyl)-3-oxo-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-9-carbaldehyde, followed by acetylation of the resulting product with acetic anhydride and pyridine. The final product is obtained by purification through column chromatography.", "Starting Materials": [ "3,5-dimethylaniline", "2-(4-methoxyphenyl)-3-oxo-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-9-carbaldehyde", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylaniline with 2-(4-methoxyphenyl)-3-oxo-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-9-carbaldehyde in the presence of acetic acid and acetic anhydride to form N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetohydrazide.", "Step 2: Acetylation of N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetohydrazide with acetic anhydride and pyridine to form N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide.", "Step 3: Purification of N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide through column chromatography." ] }

CAS RN

1207052-94-5

Product Name

N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Molecular Formula

C24H22N6O3

Molecular Weight

442.479

IUPAC Name

N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C24H22N6O3/c1-15-10-16(2)12-18(11-15)25-22(31)14-30-24(32)28-8-9-29-21(23(28)27-30)13-20(26-29)17-4-6-19(33-3)7-5-17/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

ANIUUAYTRQOMIY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C

solubility

not available

Origin of Product

United States

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